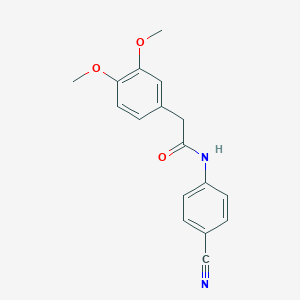
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The exact mechanism of action of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. It has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase blood flow and decrease blood pressure in animal studies. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it has been shown to be effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to its use. This compound has been shown to have low solubility in water, which can make it difficult to administer in experiments. It also has a short half-life in the body, which can make it difficult to maintain consistent levels of the compound.
Orientations Futures
There are several future directions for the study of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further explore its mechanism of action and how it activates the immune system to attack cancer cells. Another direction is to investigate its potential use in combination with other anti-cancer drugs. Finally, there is a need for further research into the optimal dosage and administration of this compound in order to maximize its effectiveness.
In conclusion, this compound is a synthetic compound that has shown promise in the treatment of cancer. Its potential anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer.
Méthodes De Synthèse
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is synthesized by reacting 3,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with ethyl chloroacetate to form this compound.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-5-13(9-16(15)22-2)10-17(20)19-14-6-3-12(11-18)4-7-14/h3-9H,10H2,1-2H3,(H,19,20) |
Clé InChI |
KPBXWHAYMFSBNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)







